molecular formula C12H11N3O4 B8709290 2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- CAS No. 136429-18-0

2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-

Cat. No. B8709290
M. Wt: 261.23 g/mol
InChI Key: PGDFWRINOJTSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

136429-18-0

Product Name

2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxypyridine-2-carbaldehyde

InChI

InChI=1S/C12H11N3O4/c1-17-10-6-11(18-2)15-12(14-10)19-9-4-3-5-13-8(9)7-16/h3-7H,1-2H3

InChI Key

PGDFWRINOJTSDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(N=CC=C2)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture consisting of 400 ml of dioxane and 400 ml of water, 42.6 g of 3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal and 22 g of N-hydroxybenzenesulfonamide were added under stirring. The reaction mixture was heated at 80-85° C. for 1 hour so that the reaction was brought to completion. Low-boiling substances were then distilled completion. Low-boiling substances were then distilled out under reduced pressure. The residue was added and extracted with 300 ml of saline and 300 ml of ethyl acetate. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure, whereby 56.6 g of an oily residue was obtained. The residue was purified by chromatography on a silica gel column (n-hexane/ethyl acetate=1:1) so that 19.2 g of 4,6-dimethoxy-2-(2-formyl-3-pyridyloxy)pyrimidine were obtained (yield: 54%).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
54%

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